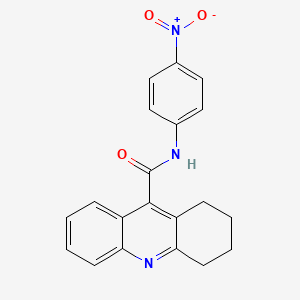![molecular formula C23H32ClNO B5133231 1-[3-(4-methylphenyl)-1-adamantyl]-2-(1-pyrrolidinyl)ethanone hydrochloride](/img/structure/B5133231.png)
1-[3-(4-methylphenyl)-1-adamantyl]-2-(1-pyrrolidinyl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-methylphenyl)-1-adamantyl]-2-(1-pyrrolidinyl)ethanone hydrochloride is a synthetic compound that belongs to the family of cathinone derivatives. It is commonly known as MDMB-CHMICA and is a potent psychoactive substance that acts as a cannabinoid receptor agonist. MDMB-CHMICA has been found to have a high affinity for the CB1 and CB2 receptors, which are located in the central nervous system and immune system, respectively. The compound has been the subject of extensive scientific research due to its potential applications in medicine and forensics.
作用機序
MDMB-CHMICA acts as a potent agonist of the CB1 and CB2 receptors, which are located in the central nervous system and immune system, respectively. The compound binds to these receptors and activates them, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
MDMB-CHMICA has been found to have various biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. The compound has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
MDMB-CHMICA has several advantages and limitations for lab experiments. One of the main advantages is that it is a potent and selective agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the effects of cannabinoid receptor activation. However, one of the limitations is that the compound is highly potent and can be difficult to handle, which can increase the risk of toxicity and other adverse effects.
将来の方向性
There are several future directions for research on MDMB-CHMICA. One of the main areas of research is the development of new therapeutic applications for the compound, particularly in the treatment of neurodegenerative diseases. Another area of research is the development of new analytical methods for the detection and identification of synthetic cannabinoids in biological samples. Finally, there is a need for further research on the safety and toxicity of MDMB-CHMICA, particularly in relation to its potential use as a therapeutic agent.
合成法
MDMB-CHMICA is a synthetic compound that can be prepared using various methods. One of the most common methods involves the reaction of 1-adamantylamine with 4-methylbenzaldehyde to form 3-(4-methylphenyl)-1-adamantanamine. This intermediate compound is then reacted with pyrrolidine and ethyl chloroformate to form 1-[3-(4-methylphenyl)-1-adamantyl]-2-(1-pyrrolidinyl)ethanone hydrochloride.
科学的研究の応用
MDMB-CHMICA has been the subject of extensive scientific research due to its potential applications in medicine and forensics. In medicine, the compound has been found to have potential therapeutic effects for various conditions, including pain, inflammation, and anxiety. In forensics, MDMB-CHMICA has been used as a reference standard for the identification of synthetic cannabinoids in biological samples.
特性
IUPAC Name |
1-[3-(4-methylphenyl)-1-adamantyl]-2-pyrrolidin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO.ClH/c1-17-4-6-20(7-5-17)22-11-18-10-19(12-22)14-23(13-18,16-22)21(25)15-24-8-2-3-9-24;/h4-7,18-19H,2-3,8-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAPUKKDAUMFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)CN5CCCC5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B5133158.png)



![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B5133182.png)
![4-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5133195.png)
![N-[2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5133201.png)
![1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5133215.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5133224.png)

![N-[4-(cyanomethyl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5133241.png)
![methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5133244.png)
![1-bromo-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-dimethylbenzene](/img/structure/B5133249.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133251.png)